5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Description
5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a (5-chlorothiophen-2-yl)sulfonylmethyl group at position 5 and a 3,4-dimethoxyphenyl group at position 2.
Properties
IUPAC Name |
5-[(5-chlorothiophen-2-yl)sulfonylmethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5S2/c1-21-10-4-3-9(7-11(10)22-2)15-17-13(23-18-15)8-25(19,20)14-6-5-12(16)24-14/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBAGDNBCRJFBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(S3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole (CAS Number: 1105225-34-0) is a derivative of the oxadiazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 340.8 g/mol. Its structure features a chlorothiophene moiety and a dimethoxyphenyl group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉ClN₂O₃S₂ |
| Molecular Weight | 340.8 g/mol |
| CAS Number | 1105225-34-0 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, derivatives similar to the compound have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cells, notably in breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines.
- Cytotoxicity : The compound exhibited IC₅₀ values comparable to established chemotherapeutics, indicating strong antiproliferative effects.
- Mechanism of Action : Flow cytometry analyses revealed that the compound activates apoptotic pathways by increasing p53 expression and caspase activation in targeted cells .
Inhibition of Enzymatic Activity
Another area of interest is the inhibition of specific enzymes relevant to cancer progression:
- Histone Deacetylases (HDACs) : The compound has been evaluated for its ability to inhibit HDACs, which are implicated in cancer cell proliferation. Compounds structurally related to it have shown IC₅₀ values as low as 8 nM against HDAC-1 .
Study 1: Oxadiazole Derivatives Against Cancer Cell Lines
A study conducted by researchers at MDPI focused on various oxadiazole derivatives, including those with similar structures to our compound. The results indicated that certain derivatives had superior cytotoxicity compared to doxorubicin, particularly against leukemia and breast cancer cell lines .
Study 2: Molecular Docking Studies
Molecular docking studies provided insights into the binding affinities of these compounds with target proteins involved in cancer pathways. The results suggested strong hydrophobic interactions between the oxadiazole core and amino acid residues in target receptors, enhancing their potential as therapeutic agents .
Scientific Research Applications
Overview
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-chloro-4-fluorobenzamide is a compound with significant potential in medicinal chemistry due to its unique structural properties. Its applications span various domains, including anticancer therapies, antimicrobial activities, and as a biochemical probe.
Medicinal Applications
1. Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action involves the inhibition of specific enzymes involved in tumor growth and proliferation. For instance, studies have shown that it can inhibit the activity of topoisomerases, which are crucial for DNA replication and repair in cancer cells.
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its effectiveness can be attributed to its ability to disrupt cellular membranes and interfere with metabolic processes within microbial cells.
Data Table: Summary of Applications
Overview
The compound 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is recognized for its diverse applications in drug development and chemical biology.
Medicinal Applications
1. Anticancer Research
This compound has been investigated for its potential anticancer properties. It has shown promise in inhibiting the growth of specific types of tumors through various mechanisms, including modulation of signaling pathways associated with cell survival and proliferation.
2. Anti-inflammatory Properties
Studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its ability to modulate cytokine production could be beneficial in managing conditions like arthritis.
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Activity
In a recent study published in a peer-reviewed journal, the anticancer effects of N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-chloro-4-fluorobenzamide were evaluated against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, highlighting its potential as a therapeutic agent.
Case Study 2: Anti-inflammatory Effects
Research on this compound revealed its capacity to reduce inflammation markers in vitro. The study demonstrated that treatment with this compound led to decreased levels of pro-inflammatory cytokines in cultured macrophages.
Comparison with Similar Compounds
5-((4-Chlorophenoxy)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole (CAS 724757-56-6)
- Key Differences: Replaces the sulfonylmethyl-thiophene group with a 4-chlorophenoxymethyl moiety.
- Molecular Weight : 346.765 g/mol (vs. ~395.86 g/mol for the target compound).
- No bioactivity data are reported, but the 3,4-dimethoxyphenyl group is retained, suggesting similar hydrophobic interactions .
5-(3-Chlorophenyl)-3-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole (L829-0057)
- Key Differences : Substitutes the sulfonylmethyl-thiophene with a 3-chlorophenyl group and introduces a thiazole-containing aryl substituent.
- Molecular Weight : 353.83 g/mol.
- Implications : The thiazole ring enhances aromatic stacking and hydrogen-bonding capabilities. This compound’s smaller size and lack of sulfonyl groups may improve membrane permeability but reduce solubility .
2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole (CAS 491873-61-1)
- Key Differences : Features a triazole-thioether substituent instead of the sulfonylmethyl-thiophene.
- Molecular Formula : C₁₁H₈ClN₅OS.
- No bioactivity data are provided .
Functional Analogues with Anti-Inflammatory Activity
2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole
- Anti-inflammatory Activity : 61.9% inhibition at 20 mg/kg (vs. indomethacin at 64.3%).
- Key Similarity : Shares the 3,4-dimethoxyphenyl group, critical for anti-inflammatory efficacy.
- Key Difference : Uses a propan-3-one linker instead of sulfonylmethyl, which may reduce metabolic stability but improve lipophilicity .
Electronic and Physicochemical Comparisons
Pharmacokinetic and Toxicity Considerations
- Sulfonyl vs. Ether/Thioether Groups : The sulfonyl group in the target compound likely increases aqueous solubility and metabolic susceptibility compared to ether/thioether analogues .
- Chlorothiophene vs. Chlorophenyl : The chlorothiophene moiety may confer unique electronic effects and resistance to oxidative metabolism compared to chlorophenyl derivatives .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, and what reaction conditions are critical for yield optimization?
- Methodology : The synthesis typically involves cyclization of precursor amidoximes with acyl chlorides. For example, oxadiazole formation can be achieved by reacting 3,4-dimethoxyphenylamidoxime with 5-chlorothiophene-2-sulfonylmethyl chloride in pyridine at elevated temperatures (387 K) for 1.5 hours . Key parameters include:
- Solvent : Pyridine (acts as both solvent and base).
- Purification : Column chromatography (silica gel, dichloromethane/methanol gradient) followed by recrystallization in dichloromethane.
- Yield Optimization : Stoichiometric control of acyl chloride (0.95–1.05 equivalents) minimizes side reactions.
Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?
- Methodology :
- X-ray Crystallography : Resolves dihedral angles between the oxadiazole ring and substituents (e.g., 1.7° deviation between oxadiazole and chlorophenyl groups) .
- NMR Spectroscopy : -NMR detects methoxy protons (δ 3.85–3.90 ppm) and sulfonyl-methyl protons (δ 4.20–4.35 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 437.03 [M+H]) .
Q. What preliminary biological activities have been reported for structurally analogous oxadiazoles, and how can these guide initial screening?
- Methodology :
- Antimicrobial Assays : Analogous compounds (e.g., 5-(4-chlorophenyl)-1,2,4-oxadiazole) are tested via microdilution against Staphylococcus aureus (MIC 8–16 µg/mL) .
- Anti-inflammatory Screening : COX-2 inhibition assays (IC values <10 µM) using oxadiazoles with sulfonylmethyl groups .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of the sulfonylmethyl group for targeted derivatization?
- Methodology :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict nucleophilic substitution sites (e.g., sulfonyl oxygen as electrophilic center) .
- Docking Studies : Simulate interactions with biological targets (e.g., COX-2 active site) to prioritize derivatives for synthesis .
Q. What strategies resolve contradictions in biological activity data between similar oxadiazole derivatives?
- Methodology :
- Meta-Analysis : Compare substituent effects across studies. For example:
| Substituent | Activity (IC) | Source |
|---|---|---|
| 3,4-Dimethoxyphenyl | 8.2 µM (COX-2) | |
| 3-Nitrophenyl | >50 µM (COX-2) |
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO) to enhance metabolic stability and retest .
Q. What experimental designs are effective for studying the compound’s stability under physiological conditions?
- Methodology :
- pH-Dependent Degradation : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 310 K. Monitor via HPLC for hydrolysis of the oxadiazole ring .
- Light Stability : Expose to UV-A (365 nm) and quantify photodegradation products using LC-MS .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Methodology :
- Parallel Synthesis : Prepare derivatives with variations in:
- Thiophene substituents : Replace 5-Cl with -Br or -CF .
- Methoxy groups : Demethylate to assess hydrogen bonding effects .
- Biological Profiling : Test derivatives in enzyme inhibition (e.g., COX-2, CYP450) and cytotoxicity assays (e.g., HepG2 cells) .
Methodological Challenges and Solutions
Q. How to address low yields in the final cyclization step during synthesis?
- Solution :
- Microwave-Assisted Synthesis : Reduce reaction time (30 minutes vs. 1.5 hours) and improve yields by 15–20% .
- Catalytic Additives : Use KI (5 mol%) to accelerate cyclization .
Q. What techniques validate the compound’s purity when analytical standards are unavailable?
- Solution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
